molecular formula C20H23N5O3S B2864614 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide CAS No. 905761-83-3

2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide

Cat. No. B2864614
CAS RN: 905761-83-3
M. Wt: 413.5
InChI Key: TXZAADCDFLYFDF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an acetamide group, a 1,2,4-triazole group, and a sulfanyl group. It also contains two phenyl rings, each with two methoxy groups, and one of the rings is part of the triazole group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The electron-donating methoxy groups could potentially have a significant effect on the electronic structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the electron-rich aromatic rings and the various functional groups. For example, the acetamide group could potentially undergo hydrolysis, and the sulfanyl group could participate in redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .

Scientific Research Applications

Synthesis and Pharmacological Potential

Synthetic Approaches

The synthesis of derivatives related to 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide involves various synthetic strategies. These include the alkylation of triazole-thione derivatives, the use of N-aryl-substituted α-chloroacetamides, and the Paal-Knorr condensation to modify the amino group at the 4th position of the triazole ring. This synthetic methodology enables the production of compounds with potential anti-exudative properties (Chalenko et al., 2019).

Pharmacological Evaluation

Compounds synthesized using the core structure of 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide have been evaluated for various biological activities. For instance, derivatives have shown antiexudative properties in pharmacological screenings, indicating their potential for treating inflammation-related conditions. In some cases, the synthesized derivatives exhibited activities surpassing those of reference drugs like diclofenac sodium (Chalenko et al., 2019).

Future Directions

Future research on this compound could involve exploring its potential biological activities, studying its reactivity and stability, and developing efficient methods for its synthesis .

properties

IUPAC Name

2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c1-12-5-7-15(13(2)9-12)22-18(26)11-29-20-24-23-19(25(20)21)14-6-8-16(27-3)17(10-14)28-4/h5-10H,11,21H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZAADCDFLYFDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide

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